2,2'-Bipyridine, 1-oxide

Vue d'ensemble

Description

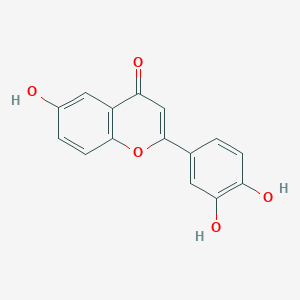

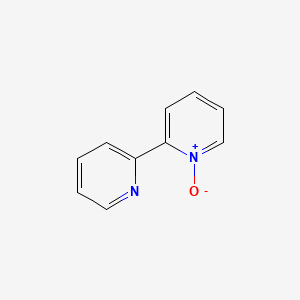

2,2'-Bipyridine, 1-oxide (BPO) is a heterocyclic organic compound with the chemical formula C10H8N2O. It is a derivative of bipyridine, with an oxygen atom attached to one of the pyridine rings. BPO is a versatile ligand, widely used in coordination chemistry and catalysis. It has also found applications in the field of materials science and organic synthesis.

Applications De Recherche Scientifique

Electrochemical Behavior and Toxicity Study

2,2'-Bipyridine-1-oxide, among other related compounds, has been studied for its electrochemical behaviors. In a study by Cantin, Richard, Alary, and Serve (1988), the electrochemical properties of 2,2'-bipyridine-1-oxide and its derivatives were explored. This research focused on the electroreducibility of these compounds in an aqueous buffer and examined the reduction processes at different pH levels. The study also delved into the toxicity of certain derivatives, particularly orellanine, in terms of oxido-reduction, providing insights into the relationship between structure and electroactivity (Cantin et al., 1988).

Synthesis of Substituted Bipyridines

Duric and Tzschucke (2011) investigated the synthesis of substituted bipyridines via direct coupling between pyridine N-oxides and halopyridines using a palladium catalyst. This method is significant for preparing functionalized ligands for metal complexes or building blocks for supramolecular architectures, demonstrating the utility of 2,2'-bipyridine N-oxides in creating complex and valuable chemical structures (Duric & Tzschucke, 2011).

Chelating Properties with Metal Halides

Owens et al. (1978) explored the chelating properties of 2,2'-Bipyridine N-oxide with tin(IV) halides. Their research resulted in the formation of various complexes through interactions between the ligand and salt solutions. This study provides valuable insights into how N-oxide functions as a bidentate O,N-chelating agent in these complexes, highlighting its role in coordination chemistry (Owens et al., 1978).

Catalysis and Asymmetric Synthesis

Boyd et al. (2010) conducted a study on the synthesis of enantiopure 2,2'-bipyridines and their N-oxide derivatives. These compounds were found to be effective as chiral ligands and organocatalysts in asymmetric synthesis, specifically in the aminolysis of epoxides and allylation of aldehydes. This demonstrates the potential of 2,2'-bipyridine N-oxides in asymmetric catalysis and synthesis of enantioenriched compounds (Boyd et al., 2010).

Photovoltaic Applications

Carvalho et al. (2020) discovered that 2,2'-bipyridine can enhance the voltage and current in dye-sensitized solar cells (DSSCs) using natural dyes. This study indicates the potential of 2,2'-bipyridine as a beneficial additive in photovoltaic applications, particularly in increasing the efficiency of environmentally friendly DSSCs (Carvalho et al., 2020).

Mécanisme D'action

Target of Action

2,2’-Bipyridine, 1-oxide, also known as 2,2’-Dipyridyl N-oxide, is a mono-N-oxide of 2,2’-bipyridine . It is widely used as a chelating agent and readily forms complexes with transition metal perchlorates and divalent 3d metal nitrates . Therefore, its primary targets are these transition metals.

Mode of Action

The compound interacts with its targets by forming complexes. The oxygen atom in the N-oxide group of 2,2’-Bipyridine, 1-oxide acts as a donor atom, binding to the metal ions. This interaction results in the formation of stable complexes .

Biochemical Pathways

It’s known that bipyridine compounds with charged nitrogen atoms can disrupt important redox reactions in organisms . They do this by ‘stealing’ one or two electrons and sometimes passing the electrons along into other, often undesirable, redox reactions .

Result of Action

The formation of complexes between 2,2’-Bipyridine, 1-oxide and metal ions can have various effects at the molecular and cellular levels. For instance, the disruption of redox reactions can lead to changes in cellular metabolism and potentially cause cellular damage .

Orientations Futures

Analyse Biochimique

Biochemical Properties

2,2’-Bipyridine, 1-oxide is known to act as a chelating agent, forming complexes with transition metal perchlorates and divalent 3d metal nitrates . It is also used as the core structure of many chelating ligands by acting as a bridge in the arrangement of the catalytic center . The nature of these interactions involves the formation of coordinate covalent bonds between the nitrogen atoms in the 2,2’-Bipyridine, 1-oxide and the metal ions.

Cellular Effects

The cellular effects of 2,2’-Bipyridine, 1-oxide are largely dependent on the specific metal ions it is complexed with. For instance, when complexed with copper (II), it has been shown to exhibit cytotoxic properties, making it a potential candidate for developing antitumor drugs . It influences cell function by inhibiting cell proliferation and migration .

Molecular Mechanism

At the molecular level, 2,2’-Bipyridine, 1-oxide exerts its effects through its ability to form complexes with metal ions. These complexes can interact with various biomolecules within the cell, potentially leading to changes in gene expression and enzyme activity . The exact mechanism of action is likely to be complex and dependent on the specific metal ion involved.

Propriétés

IUPAC Name |

1-oxido-2-pyridin-2-ylpyridin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-12-8-4-2-6-10(12)9-5-1-3-7-11-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKATWFLYDKKOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=[N+]2[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187062 | |

| Record name | 2,2'-Bipyridine, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33421-43-1 | |

| Record name | 2,2′-Bipyridine, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33421-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Bipyridine, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033421431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Bipyridine, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Dipyridyl N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes to obtain 2,2'-Bipyridine, 1-oxide?

A1: Several methods have been explored for the synthesis of this compound. One approach involves the reaction of 2-pyridyllithium with pyridine N-oxide, offering a simple and convenient route to obtain the desired product [, ]. Another method utilizes the Stille coupling reaction, where 2,6-dibromopyridine N-oxide reacts with tributyl(pyridin-2-yl)stannane, leading to the formation of 2,2'-bipyridine 1-oxide derivatives [].

Q2: Are there any structural characterization studies on this compound or its derivatives?

A2: Yes, X-ray structure analysis has been employed to determine the crystal structures of derivatives like 4-nitro-6-bromo-2,2′-bipyridine 1-oxide []. This technique provides valuable insights into the spatial arrangement of atoms within the molecule, contributing to a deeper understanding of its properties and reactivity.

Q3: Can this compound be used as a precursor for synthesizing other compounds?

A3: Absolutely. This compound serves as a valuable building block in organic synthesis. For instance, it can be oxidized with meta-chloroperoxybenzoic acid (m-CPBA) to yield 2,2′:6′,2′′-terpyridine 1,1′-dioxide []. This highlights its potential as a precursor for synthesizing more complex heterocyclic compounds with potential applications in various fields.

Q4: Has this compound been utilized in the synthesis of other heterocyclic systems?

A4: Yes, research indicates that this compound plays a crucial role in synthesizing specific heterocyclic compounds. Notably, its mono N-oxide derivative, when treated with phosphorus oxychloride, undergoes rearrangement to produce 2-chloropyridines, key intermediates in the synthesis of (pyridinyl)-1,2,4-triazolo[4,3-a]pyridines []. This highlights the versatility of this compound and its derivatives in accessing diverse chemical scaffolds with potential biological and material applications.

Q5: Are there alternative reagents to phosphorus oxychloride when using this compound for synthesizing heterocycles?

A5: Interestingly, the reaction outcome can significantly differ depending on the reagent used with this compound. While phosphorus oxychloride leads to chlorinated products, using acetic anhydride with 2,2′-bipyridine 1-oxide results in the exclusive formation of [2,2′-bipyridine]-6(1H)-one []. This difference in reactivity highlights the importance of careful reagent selection in directing the synthesis toward desired compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-a]carbazole](/img/structure/B3031338.png)

![2-chloro-1-[1-(trifluoromethyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]ethan-1-one](/img/structure/B3031341.png)

![2-[(2,4,6-Trimethylphenyl)methylsulfanyl]ethanamine](/img/structure/B3031346.png)

![3,3,4-Trifluoro-4-(heptafluoropropoxy)tricyclo[4.2.1.0~2,5~]non-7-ene](/img/structure/B3031359.png)